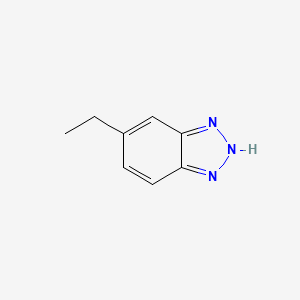

6-エチル-1H-1,2,3-ベンゾトリアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-ethyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole. Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole is known to behave as (1) an excellent leaving group, (2) an electron-donating or an electron-withdrawing group, (3) an anion precursor, and (4) a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical and Chemical Properties Analysis

Benzotriazole is a white solid with a melting point of 100 °C and a boiling point of 350 °C . It has a density of 1.36 g/mL and is soluble in water .科学的研究の応用

医薬品化学

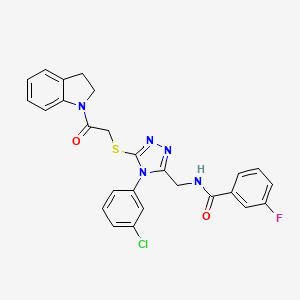

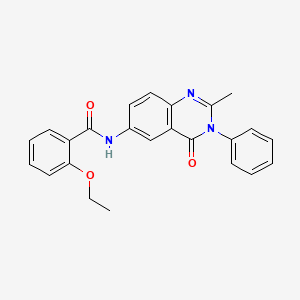

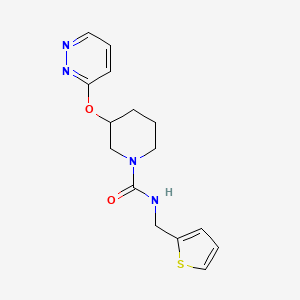

6-EtBT誘導体は、医薬品化学において顕著な可能性を示しています。その大きな共役系はπ-πスタッキング相互作用と水素結合を可能にし、酵素や受容体への結合を可能にします。注目すべき用途には、以下が含まれます。

合成ビルディングブロック

6-EtBTは、さまざまなヘテロ環式化合物の合成を支援する汎用性の高い合成補助剤として役立ちます。 ベンゾキサジン、キナゾリン、トリアジントリオンなどの構築に使用されています .

作用機序

Target of Action

6-Ethyl-1H-1,2,3-Benzotriazole, a derivative of benzotriazole, has been found to interact with various enzymes and receptors in biological systems . The compound’s primary targets are likely to be these enzymes and receptors, which play crucial roles in various biological and pharmacological processes .

Mode of Action

The compound’s mode of action is primarily through non-covalent interactions with its targets. The presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 6-Ethyl-1H-1,2,3-Benzotriazole susceptible to bind with its targets . This interaction leads to changes in the targets’ function, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may affect multiple biochemical pathways related to these biological properties.

Result of Action

The molecular and cellular effects of 6-Ethyl-1H-1,2,3-Benzotriazole’s action are likely diverse, given its broad spectrum of biological properties . For instance, it may inhibit the growth of cancer cells, kill or inhibit the growth of fungi and bacteria, inhibit viral replication, kill or inhibit the growth of parasites, and neutralize reactive oxygen species .

Safety and Hazards

将来の方向性

Benzotriazole is a versatile synthetic auxiliary endowed with a unique set of physicochemical properties . It is readily available in large quantities and is inexpensive . Anchored on molecular scaffolds, the benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings . Therefore, it has a huge potential for future applications in various fields of chemistry.

生化学分析

Biochemical Properties

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties confer unique physicochemical characteristics to 6-ethyl-1H-1,2,3-benzotriazole and its immediate vicinity on various molecular scaffolds

Cellular Effects

While the cellular effects of 6-ethyl-1H-1,2,3-benzotriazole are not explicitly documented, benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities These effects suggest that 6-ethyl-1H-1,2,3-benzotriazole may influence cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzotriazole is known to bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It’s plausible that 6-ethyl-1H-1,2,3-benzotriazole might exert its effects at the molecular level through similar binding interactions with biomolecules.

特性

IUPAC Name |

5-ethyl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-6-3-4-7-8(5-6)10-11-9-7/h3-5H,2H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTWLIOPZJFEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NNN=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)

![(2Z)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2479510.png)

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![Ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)